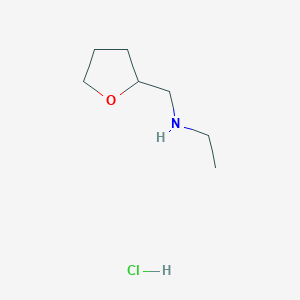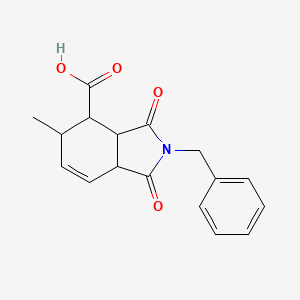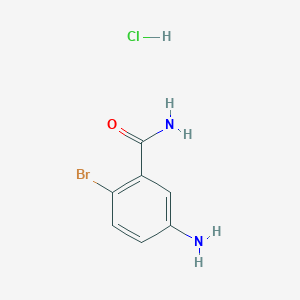
(2-Cyclopropylthiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Cyclopropylthiazol-4-yl)methanamine” is a chemical compound with the molecular formula C7H10N2S . It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with a sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring attached to a cyclopropyl group and a methanamine group . The molecular weight of the compound is 154.23 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 154.23 . The compound is likely to be a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available from the current data.Aplicaciones Científicas De Investigación
Catalytic Applications : Şemistan Karabuğa et al. (2015) studied the synthesis of quinazoline-based ruthenium complexes, which are crucial in catalysis, specifically in transfer hydrogenation reactions. Such complexes demonstrate excellent conversions and high turnover frequency (TOF) values, indicating their efficiency in catalytic processes (Karabuğa et al., 2015).
Synthetic Chemistry : The work by Aouine Younas et al. (2014) on the synthesis of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine showcases the compound's role in developing new synthetic routes and structures. This research contributes to the field of organic synthesis, particularly in creating novel compounds (Younas et al., 2014).
Antimicrobial Research : K D Thomas, Airody Vasudeva Adhikari, and N Suchetha Shetty (2010) synthesized a series of quinoline derivatives carrying 1,2,3-triazole moiety, which showed moderate to very good antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Thomas et al., 2010).
Pharmacological Research : The study by J. Sniecikowska et al. (2019) on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists reveals the compound's significance in pharmacology, particularly for potential antidepressant drug candidates (Sniecikowska et al., 2019).
Molecular Scaffold Development : Vladimir S. Yarmolchuk et al. (2011) described the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, proposing its use as a scaffold for drug discovery. This emphasizes the compound's role in providing structural frameworks for new drug development (Yarmolchuk et al., 2011).
Propiedades
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-3-6-4-10-7(9-6)5-1-2-5/h4-5H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUAEIUVOUZOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294936 |
Source


|
| Record name | 2-Cyclopropyl-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083299-53-9 |
Source


|
| Record name | 2-Cyclopropyl-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083299-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)




